Cas no 2137757-89-0 (5-(3-Amino-2,4-difluorophenyl)pyrimidin-2-amine)
5-(3-Amino-2,4-difluorophenyl)pyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2137757-89-0
- 5-(3-amino-2,4-difluorophenyl)pyrimidin-2-amine
- EN300-715012
- 5-(3-Amino-2,4-difluorophenyl)pyrimidin-2-amine
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- Inchi: 1S/C10H8F2N4/c11-7-2-1-6(8(12)9(7)13)5-3-15-10(14)16-4-5/h1-4H,13H2,(H2,14,15,16)
- InChI Key: BIWBQNKUXCWQNA-UHFFFAOYSA-N
- SMILES: FC1C(=C(C=CC=1C1=CN=C(N)N=C1)F)N
Computed Properties
- Exact Mass: 222.07170260g/mol
- Monoisotopic Mass: 222.07170260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 77.8Ų
5-(3-Amino-2,4-difluorophenyl)pyrimidin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-715012-1.0g |
5-(3-amino-2,4-difluorophenyl)pyrimidin-2-amine |
2137757-89-0 | 1g |
$0.0 | 2023-06-06 |
5-(3-Amino-2,4-difluorophenyl)pyrimidin-2-amine Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 5-(3-Amino-2,4-difluorophenyl)pyrimidin-2-amine
Research Briefing on 5-(3-Amino-2,4-difluorophenyl)pyrimidin-2-amine (CAS: 2137757-89-0)
The compound 5-(3-Amino-2,4-difluorophenyl)pyrimidin-2-amine (CAS: 2137757-89-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a key intermediate in the synthesis of novel therapeutic agents. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential applications in drug development.
Recent studies have highlighted the unique structural features of 5-(3-Amino-2,4-difluorophenyl)pyrimidin-2-amine, which make it a promising candidate for the development of kinase inhibitors. The presence of the difluorophenyl group and the pyrimidine core has been shown to enhance binding affinity and selectivity towards specific kinase targets, particularly those involved in cancer and inflammatory diseases. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the binding modes of this compound, providing valuable insights for further optimization.
In vitro and in vivo studies have demonstrated the compound's efficacy in modulating key signaling pathways. For instance, a recent publication in the Journal of Medicinal Chemistry reported that derivatives of 5-(3-Amino-2,4-difluorophenyl)pyrimidin-2-amine exhibited potent inhibitory activity against EGFR and HER2 kinases, with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for the treatment of EGFR/HER2-driven cancers, such as non-small cell lung cancer and breast cancer.
Furthermore, the compound's pharmacokinetic properties have been investigated in preclinical models. Studies indicate favorable absorption and distribution profiles, although further optimization may be required to improve metabolic stability and reduce potential off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to develop more stable and selective analogs, with the goal of advancing these compounds into clinical trials.
In addition to its applications in oncology, 5-(3-Amino-2,4-difluorophenyl)pyrimidin-2-amine has shown promise in other therapeutic areas. Recent research has explored its potential as an anti-inflammatory agent, with preliminary data indicating its ability to suppress pro-inflammatory cytokines in models of rheumatoid arthritis. These findings open new avenues for the development of multi-targeted therapies.
In conclusion, 5-(3-Amino-2,4-difluorophenyl)pyrimidin-2-amine represents a versatile and pharmacologically active scaffold with broad applications in drug discovery. Ongoing research efforts are focused on optimizing its chemical structure and evaluating its therapeutic potential in various disease models. The compound's unique properties and promising biological activities make it a valuable asset in the pursuit of novel and effective treatments for complex diseases.
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